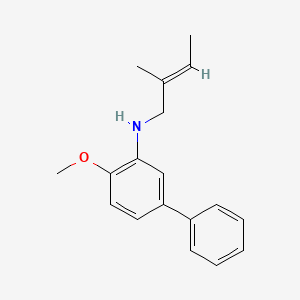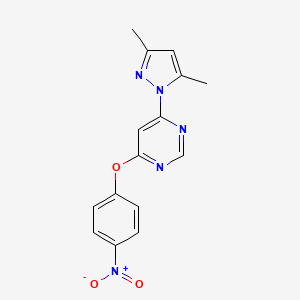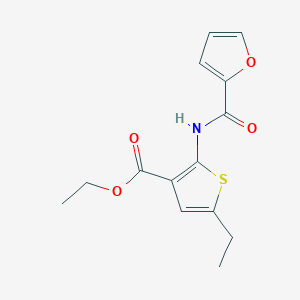![molecular formula C19H22N2O2 B5764227 N-[4-(4-morpholinylmethyl)phenyl]-2-phenylacetamide](/img/structure/B5764227.png)
N-[4-(4-morpholinylmethyl)phenyl]-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-morpholinylmethyl)phenyl]-2-phenylacetamide, also known as MPAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPAA belongs to the class of organic compounds known as benzamides and is structurally similar to other benzamide derivatives, such as sulpiride and amisulpride. In
Mechanism of Action
The exact mechanism of action of N-[4-(4-morpholinylmethyl)phenyl]-2-phenylacetamide is not fully understood, but it is believed to involve the inhibition of tubulin polymerization. Tubulin is a protein that plays a critical role in cell division, and inhibition of tubulin polymerization can lead to cell cycle arrest and apoptosis. N-[4-(4-morpholinylmethyl)phenyl]-2-phenylacetamide has also been shown to disrupt microtubule dynamics, which further contributes to its cytotoxic activity.
Biochemical and Physiological Effects:
In addition to its cytotoxic activity, N-[4-(4-morpholinylmethyl)phenyl]-2-phenylacetamide has been shown to have other biochemical and physiological effects. Studies have shown that N-[4-(4-morpholinylmethyl)phenyl]-2-phenylacetamide can inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and repair. N-[4-(4-morpholinylmethyl)phenyl]-2-phenylacetamide has also been shown to induce the expression of heat shock proteins, which are involved in cellular stress response.
Advantages and Limitations for Lab Experiments
One advantage of using N-[4-(4-morpholinylmethyl)phenyl]-2-phenylacetamide in lab experiments is its broad-spectrum cytotoxic activity against different types of cancer cells. N-[4-(4-morpholinylmethyl)phenyl]-2-phenylacetamide also has a relatively simple synthesis method and can be easily purified. However, one limitation of using N-[4-(4-morpholinylmethyl)phenyl]-2-phenylacetamide is its potential toxicity to normal cells, which can limit its therapeutic applications.
Future Directions
There are several future directions for research on N-[4-(4-morpholinylmethyl)phenyl]-2-phenylacetamide. One direction is to further elucidate its mechanism of action and identify potential targets for its cytotoxic activity. Another direction is to explore its potential therapeutic applications in combination with other anticancer agents. Additionally, research could be conducted to optimize the synthesis method of N-[4-(4-morpholinylmethyl)phenyl]-2-phenylacetamide and improve its yield and purity.
Synthesis Methods
The synthesis of N-[4-(4-morpholinylmethyl)phenyl]-2-phenylacetamide involves the reaction of 4-(4-morpholinylmethyl)aniline and 2-phenylacetyl chloride in the presence of a base catalyst. The reaction produces N-[4-(4-morpholinylmethyl)phenyl]-2-phenylacetamide as a white solid, which can be purified through recrystallization. The yield of N-[4-(4-morpholinylmethyl)phenyl]-2-phenylacetamide varies depending on the reaction conditions, but typically ranges from 60-80%.
Scientific Research Applications
N-[4-(4-morpholinylmethyl)phenyl]-2-phenylacetamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. Studies have shown that N-[4-(4-morpholinylmethyl)phenyl]-2-phenylacetamide exhibits cytotoxic activity against a variety of cancer cell lines, including breast, colon, and lung cancer cells. N-[4-(4-morpholinylmethyl)phenyl]-2-phenylacetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
N-[4-(morpholin-4-ylmethyl)phenyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c22-19(14-16-4-2-1-3-5-16)20-18-8-6-17(7-9-18)15-21-10-12-23-13-11-21/h1-9H,10-15H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHMOJIRVMWBBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-morpholinylmethyl)phenyl]-2-phenylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(2-methylphenyl)urea](/img/structure/B5764146.png)
![4-{[(2,6-dichlorobenzyl)thio]acetyl}morpholine](/img/structure/B5764152.png)
![N-[2-(4-morpholinyl)ethyl]cyclopentanecarboxamide](/img/structure/B5764160.png)
![2-cyano-3-[(5-methyl-3-isoxazolyl)amino]-2-propenethioamide](/img/structure/B5764175.png)
![2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B5764182.png)
![2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]-N'-(4-cyanobenzylidene)acetohydrazide](/img/structure/B5764187.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(4-fluorophenyl)(4-piperidin-1-ylphenyl)methylene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B5764193.png)

![4,4'-[(thioxomethylene)bis(hydrazin-2-yl-1-ylidenemethylylidene)]dibenzoic acid](/img/structure/B5764207.png)
![3,4-dimethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5764214.png)
![N-[2-(4-fluorophenyl)ethyl]-1-phenylmethanesulfonamide](/img/structure/B5764231.png)

